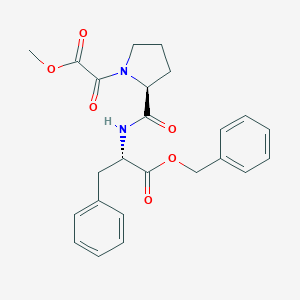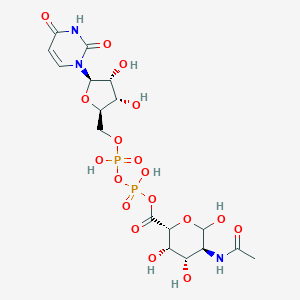
Hexadec-9-enoyl Chloride
Übersicht
Beschreibung
Hexadec-9-enoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be applied to its synthesis and analysis are mentioned. For instance, the synthesis of hexadec-9Z-enal, a component of the sex pheromone of the cotton bollworm, is described in one of the papers . This compound is structurally similar to hexadec-9-enoyl chloride, differing only by the functional group at the end of the carbon chain (aldehyde vs. acyl chloride).
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of hexadec-9Z-enal involves ozonolysis, reduction, bromination, condensation, hydrolysis, and further reduction and oxidation steps . These methods could potentially be adapted for the synthesis of hexadec-9-enoyl chloride by substituting appropriate reagents and conditions.
Molecular Structure Analysis
The molecular structure of hexadec-9-enoyl chloride would consist of a long hydrocarbon chain with a double bond at the ninth carbon and a terminal acyl chloride group. The synthesis of structurally similar compounds, such as hexadec-9Z-enal, suggests that the double bond introduces geometric isomerism (cis/trans or E/Z) into the molecule, which could affect its reactivity and physical properties .
Chemical Reactions Analysis
Hexadec-9-enoyl chloride, as an acyl chloride, is expected to be highly reactive towards nucleophiles due to the presence of the acyl chloride functional group. It could undergo reactions such as nucleophilic acyl substitution to form amides, esters, and other derivatives. The double bond could also participate in reactions such as hydrogenation, halogenation, and hydroboration-oxidation.
Physical and Chemical Properties Analysis
While the physical and chemical properties of hexadec-9-enoyl chloride are not directly reported, we can infer from related compounds that it would be a relatively non-polar molecule with a high molecular weight. It would likely be a liquid at room temperature and exhibit low solubility in water due to its long hydrophobic chain. The presence of the acyl chloride group would make it reactive, especially towards compounds containing hydroxyl or amine groups .
Wissenschaftliche Forschungsanwendungen
Enamine Condensation and Synthesis of Pheromones
Hexadec-9-enoyl chloride has been utilized in enamine condensation processes. For example, enamine condensation on derivatives of aleuritic acid, involving hexadecanoyl chloride, has been used for the synthesis of pheromones like (Z)-9-tricosene and its (E)-isomer, as well as (E)-13-heptacosene (Subramanian, Mehrotra, & Mehrotra, 1986).
Synthesis of α-Methylene-γ-lactone
In the synthesis of α-Methylene-γ-lactone fused to various carbocycles, hexadec-9-enoyl chloride derivatives have been employed. For instance, 9-(acetoxymethyl)-16-(trimethylsilyl)hexadec-14-enoyl chloride was used in the synthesis of α-Methylene-γ-lactone fused to a cyclotetradecane ring (Kuroda & Anzai, 1998).
Asymmetric Induction in Organic Synthesis
The compound has found use in the field of asymmetric synthesis, where alkylmagnesium chlorides were added to conjugated N-enoylsultams, such as hexadec-9-enoyl derivatives, to create asymmetry at certain carbon atoms with good π-face differentiation (Oppolzer, Poli, Kingma, Starkemann, & Bernardinelli, 1987).
Application in Triterpenoid Esters
In botanical studies, hexadec-9-enoyl chloride derivatives have been isolated as triterpenoid esters from the golden flowers of Tagetes erecta. This research highlighted the structural characterization and autoxidation products of these compounds (Faizi & Naz, 2004).
Safety and Hazards
Hexadec-9-enoyl Chloride is classified as a skin corrosive substance . It may cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Hexadec-9-enoyl Chloride, also known as (Z)-Hexadec-9-enoyl chloride or Palmitoleoyl chloride , primarily targets the β-ketoacyl- [acyl-carrier-protein] synthase II (KAS II) enzyme . This enzyme plays a crucial role in the dissociated (or type II) fatty acid biosynthesis system that occurs in plants and bacteria .
Mode of Action
The compound interacts with its target, the KAS II enzyme, by serving as a substrate . The enzyme catalyzes the condensation of malonyl-acyl carrier protein with hexadec-9-enoyl-acyl carrier protein, leading to the formation of 3-oxooctadec-11-enoyl-acyl carrier protein and carbon dioxide .
Biochemical Pathways
Hexadec-9-enoyl Chloride is involved in the fatty acid biosynthesis pathway . Specifically, it participates in the elongation step of fatty acid synthesis, where it gets converted into a longer-chain fatty acid . This process is crucial for the production of various lipids and membrane components in the cell.
Result of Action
The action of Hexadec-9-enoyl Chloride leads to the production of longer-chain fatty acids, which are essential components of cell membranes and play vital roles in various cellular functions . By participating in fatty acid biosynthesis, Hexadec-9-enoyl Chloride contributes to the structural integrity of cells and the proper functioning of biological systems.
Eigenschaften
IUPAC Name |
hexadec-9-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408438 | |
| Record name | Hexadec-9-enoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadec-9-enoyl Chloride | |
CAS RN |
40426-22-0 | |
| Record name | Hexadec-9-enoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















